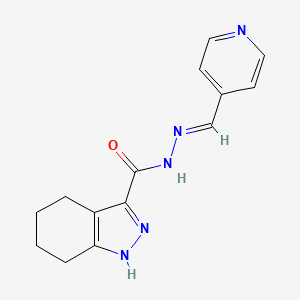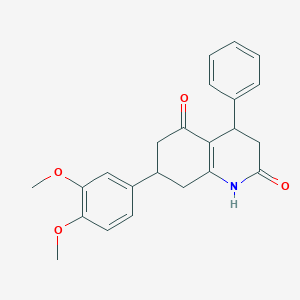![molecular formula C13H7BrN2O3 B5548298 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)
3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromen-2-one derivatives, including those with pyrazolyl substituents, typically involves cyclization reactions. For instance, Padilla-Martínez et al. (2011) reported the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst. This method demonstrates a common approach to synthesizing chromen-2-one derivatives by exploiting the reactivity of phenylhydrazono precursors (Padilla-Martínez et al., 2011).
Molecular Structure Analysis
The molecular and supramolecular structures of these compounds can be elucidated using techniques like X-ray diffraction. The study by Padilla-Martínez et al. also highlighted the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, revealing important details about their crystalline forms and the orientation of substituent groups relative to the chromene-pyrazole ring system (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
The reactivity of chromen-2-one derivatives can vary widely depending on the substituents present. For example, the introduction of pyrazolyl groups can influence the compound's ability to undergo further chemical transformations. Alizadeh and Ghanbaripour (2013) described a one-pot synthesis method for 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives, demonstrating the versatility of chromen-2-ones as scaffolds for synthesizing various heterocyclic compounds (Alizadeh & Ghanbaripour, 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. The supramolecular architecture, as discussed by Padilla-Martínez et al., provides insights into the factors that influence these properties, including hydrogen bonding and π-stacking interactions (Padilla-Martínez et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to participate in chemical reactions, are defined by the molecular structure of the chromen-2-one derivatives. Studies like those conducted by Alizadeh and Ghanbaripour provide valuable information on the synthesis and potential reactivity of these compounds, offering a basis for further chemical modifications and applications (Alizadeh & Ghanbaripour, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
6H-Benzo[c]chromen-6-ones, including compounds like 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one, are crucial in the synthesis of various heterocyclic compounds. These core structures find extensive applications due to their pharmacological importance. The synthetic protocols for such compounds have been reviewed, indicating the necessity for efficient and simple procedures involving Michael acceptor reactions with 1,3- and 1,5-dicarbonyl compounds to produce biologically active molecules (Mazimba, 2016).
Development of Anticancer Agents
Pyrazoline derivatives, including those derived from compounds like 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one, have been a focus in the development of new anticancer agents. These compounds are gaining popularity due to their potential for dynamic applications in pharmaceutical chemistry. The synthesis and biological activity of pyrazoline derivatives have been extensively reviewed, highlighting their importance in anticancer research (Ray et al., 2022).
Antioxidant Properties
Chromones and their derivatives, including 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one, have been identified for their radical scavenging and antioxidant properties. These properties are crucial for developing therapeutic agents aimed at inhibiting or delaying cell impairment, which can lead to various diseases. A comprehensive review of over 400 naturally and synthetically derived chromone derivatives has been conducted to understand their antioxidant potential, indicating the significance of compounds like 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one in medicinal chemistry (Yadav et al., 2014).
Green Synthesis Approaches
The compound has also been implicated in green synthesis approaches, particularly in the multi-component synthesis of fused heterocyclic derivatives. Such methodologies emphasize atom economy and environmental friendliness, which are crucial in modern synthetic chemistry. The review highlights the synthesis of complex molecules via multi-component reactions, indicating the broader applicability of 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one in eco-friendly chemical synthesis processes (Dhanalakshmi et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-bromopyrazole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3/c14-9-6-15-16(7-9)12(17)10-5-8-3-1-2-4-11(8)19-13(10)18/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGAODVEPDCLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)
![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)
![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)


![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)
![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)
![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)
![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)